Sodium 3-phenylsulphonylbenzenesulphonate

Description

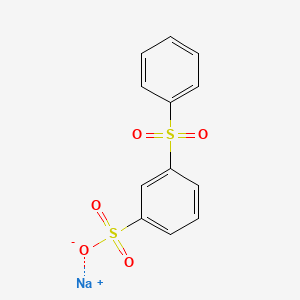

Structure

3D Structure of Parent

Properties

CAS No. |

39616-92-7 |

|---|---|

Molecular Formula |

C12H9NaO5S2 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

sodium;3-(benzenesulfonyl)benzenesulfonate |

InChI |

InChI=1S/C12H10O5S2.Na/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17);/q;+1/p-1 |

InChI Key |

AOHSPBYZNKDLIV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Modification of the Sulfonate Group:the Benzenesulphonate Moiety So₃⁻ Can Be Converted into Other Sulfonyl Containing Functional Groups. a Common Transformation is the Conversion to a Sulfonyl Chloride So₂cl by Reacting the Corresponding Sulfonic Acid with Reagents Like Thionyl Chloride or Phosphorus Pentachloride. the Resulting Sulfonyl Chloride is a Versatile Intermediate That Can Be Reacted with Various Nucleophiles:

Synthesis of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides (-SO₂NR₂). N-phenylsulfonamide derivatives, for example, have been investigated for their potential as enzyme inhibitors. nih.gov

Synthesis of Sulfonate Esters: Reaction with alcohols produces sulfonate esters (-SO₂OR).

Reactions Involving the Sulfone Group:the Sulfone Group Can Be Used Strategically to Influence Reactions and Can Itself Be Modified.

Reduction to Sulfide (B99878): Reducing the sulfone to a diaryl sulfide changes the geometry and electronic properties of the molecule. acs.org Diaryl sulfides are valuable in their own right and can be precursors to other compounds. researchgate.net

Use as a Directing Group: The sulfone group can act as a powerful directing group in asymmetric reactions. For instance, it has been shown to direct the asymmetric transfer hydrogenation of ketones, providing access to enantiomerically enriched alcohols that are otherwise difficult to prepare. nih.gov After directing the transformation, the sulfone can be removed via reductive desulfonylation. wikipedia.orgnih.gov

Alpha-Functionalization: The protons on the carbons alpha to the sulfonyl group are weakly acidic and can be removed by a strong base. The resulting carbanion can react with various electrophiles, allowing for the formation of new carbon-carbon bonds. thieme-connect.comwikipedia.org This reactivity is a cornerstone of the Julia olefination and related reactions. thieme-connect.com

These derivatization strategies highlight the versatility of the phenylsulphonylbenzenesulphonate scaffold, enabling the synthesis of a diverse library of compounds with tailored functionalities.

Advanced Analytical Methodologies for the Study of Sodium 3 Phenylsulphonylbenzenesulphonate

Spectroscopic Techniques for Structural Validation

Spectroscopic methods are indispensable for the elucidation and confirmation of the molecular structure of Sodium 3-phenylsulphonylbenzenesulphonate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that allows for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In a typical ¹H NMR spectrum of this compound, the aromatic protons would appear as a complex multiplet pattern in the downfield region, generally between 7.5 and 8.5 ppm. This complexity arises from the coupling between protons on the two distinct benzene (B151609) rings.

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the sulfonyl groups would be significantly deshielded and appear at the lower end of the aromatic region.

²³Na NMR: As a sodium salt, ²³Na NMR spectroscopy can be employed to study the sodium ion's environment. epa.gov The chemical shift and linewidth of the ²³Na signal can provide information about ion-pairing and the solvation sphere of the sodium cation. epa.govncats.io

A hypothetical representation of the expected chemical shifts in the ¹H and ¹³C NMR spectra is provided in the table below.

| Atom | Hypothetical Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.5 (multiplet) |

| Aromatic Carbons | 125 - 145 |

| Carbons bonded to -SO₂- | ~140-145 |

| Carbon bonded to -SO₃Na | ~145-150 |

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, which has a molecular formula of C₁₂H₉NaO₅S₂, the monoisotopic mass is 319.97891 g/mol . nih.gov Electrospray ionization (ESI) in negative ion mode would be a suitable technique, detecting the [M-Na]⁻ ion at m/z 297. The fragmentation pattern would likely involve the cleavage of the C-S and S-O bonds, providing further structural confirmation.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonyl and sulfonate groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O stretching (sulfonyl) | 1350-1300 and 1160-1120 (asymmetric and symmetric) |

| S=O stretching (sulfonate) | 1200-1140 and 1070-1030 (asymmetric and symmetric) |

| C-S stretching | 800-600 |

| Aromatic C-H stretching | 3100-3000 |

| Aromatic C=C stretching | 1600-1450 |

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of non-volatile organic compounds. For an ionic compound like this compound, ion-pair chromatography is often employed. An ion-pairing agent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral complex with the analyte, which can then be retained and separated on a C18 or C8 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the aromatic rings absorb, typically around 220-260 nm.

Thin-Layer Chromatography (TLC):

TLC is a simple and rapid technique for qualitative analysis and for monitoring the progress of reactions. A suitable stationary phase for this compound would be silica (B1680970) gel. The mobile phase would be a polar solvent system, such as a mixture of ethyl acetate (B1210297) and methanol, to facilitate the migration of the polar analyte. Visualization of the spot can be achieved under UV light due to the aromatic nature of the compound.

A summary of typical chromatographic conditions is presented below.

| Technique | Stationary Phase | Mobile Phase Example | Detection |

| HPLC | C18 or C8 | Acetonitrile/Water with ion-pairing agent | UV (254 nm) |

| TLC | Silica Gel | Ethyl Acetate/Methanol (e.g., 8:2 v/v) | UV (254 nm) |

Elemental Analysis and Quantitative Determination

Elemental analysis provides the percentage composition of elements in a compound, which is a fundamental method for confirming its empirical formula. For this compound (C₁₂H₉NaO₅S₂), the theoretical elemental composition can be calculated.

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 12 | 144.12 | 44.99 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 2.84 |

| Sodium (Na) | 22.99 | 1 | 22.99 | 7.18 |

| Oxygen (O) | 16.00 | 5 | 80.00 | 24.98 |

| Sulfur (S) | 32.07 | 2 | 64.14 | 20.02 |

| Total | 320.34 | 100.00 |

Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the compound. Any significant deviation could indicate the presence of impurities or that the compound has a different molecular formula.

Quantitative determination of this compound in a sample can be achieved using a calibrated HPLC method, where the peak area of the analyte is proportional to its concentration.

Applications of Sodium 3 Phenylsulphonylbenzenesulphonate in Non Biological Chemical Systems

Role as Chemical Synthesis Intermediates

Sodium sulfinate salts are recognized as versatile building blocks in organic synthesis, capable of forming new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. nih.gov Although specific examples detailing the use of Sodium 3-phenylsulphonylbenzenesulphonate as a synthesis intermediate are not widely documented, the general reactivity of such compounds suggests its potential in several areas.

Aromatic sulfonate salts can participate in various chemical reactions. For instance, benzenesulfinic acid sodium salt is used in the synthesis of 3-(phenylsulfonyl)propanoic acid. orgsyn.org This suggests that this compound could similarly serve as a precursor or reactant in the synthesis of more complex molecules, introducing the phenylsulfonylbenzenesulfonate moiety. The sulfonate group itself can be a target for chemical modification or can influence the reactivity of the aromatic rings.

Research Findings on Related Compounds

Sulfonylation Reactions: Sodium sulfinates are known to act as sulfonylating reagents under certain conditions, which is a fundamental process for creating sulfones. nih.gov

Cross-Coupling Reactions: The general class of sodium organosulfinates can be used in cross-coupling reactions to form C–S bonds, a key step in the synthesis of various organosulfur compounds. nih.gov

Precursor to Sulfonyl Chlorides: Salts of benzenesulfonic acid can be converted to benzenesulfonyl chloride, a common and highly useful reagent in organic chemistry. orgsyn.org

Industrial Chemical Process Applications

In the realm of industrial chemistry, aromatic sulfonate compounds find use in a variety of roles, including as surfactants, process aids, and specialty additives.

The structure of this compound, featuring both a polar sulfonate group and a large, relatively nonpolar diaryl sulfone structure, imparts amphiphilic properties characteristic of a surfactant. alfa-chemistry.com Surfactants are critical in numerous industrial processes for their ability to lower surface tension and act as emulsifiers, detergents, and dispersing agents. alfa-chemistry.com

While specific industrial uses for this compound are not well-documented, its close chemical relative, Potassium 3-phenylsulphonylbenzenesulphonate, is notably used as a flame retardant additive in polycarbonate (PC) plastics. It is considered a highly effective, non-halogenated flame retardant that offers excellent thermal stability without compromising the transparency of the polymer. It is often used in PC and PC/ABS blends for electronic components and other applications requiring flame retardancy. It is reasonable to infer that the sodium salt could potentially function in a similar capacity, though confirmation through specific studies is required.

Interactive Data Table: Properties of Related Industrial Compounds

| Compound Name | CAS Number | Key Industrial Application | Reference |

|---|---|---|---|

| Potassium 3-phenylsulphonylbenzenesulphonate | 63316-43-8 | Flame Retardant for Polycarbonate | nih.gov |

| Sodium Dodecyl Benzene (B151609) Sulfonate | 25155-30-0 | Anionic Surfactant in Detergents | |

| Sodium 3-nitrobenzenesulfonate | 127-68-4 | Processing aid, Brightener, Catalyst |

Potential Applications in Materials Science

The properties of this compound suggest potential utility in the field of materials science, particularly in the development of advanced polymers and functional materials.

The incorporation of sulfonate groups into polymer chains is a well-established strategy for creating ionomers. These materials exhibit unique properties due to the presence of ionic groups, including improved thermal stability, altered mechanical properties, and ion-exchange capabilities. It is conceivable that this compound could be used as a monomer or an additive in polymerization processes to impart such properties to new materials. For example, sulfonated polymers are key components in the manufacturing of proton-exchange membranes (PEMs) for fuel cells.

Furthermore, the diphenyl sulfone structural unit is known for its high thermal and chemical stability. Materials incorporating this moiety are often sought for high-performance applications where resistance to heat and harsh chemical environments is necessary. The use of this compound as a comonomer could therefore be a route to developing new, robust polymer systems. There is also potential for its use in electrochemical applications, such as in electrolytes for batteries, where related sodium-sulfur chemistries are an active area of research. However, specific research on this compound in these material science contexts has yet to be published.

Synthesis and Reactivity of Structural Analogues and Derivatives of Benzenesulphonates

Synthesis Strategies for Related Phenylsulphonylbenzenesulphonate Compounds

The synthesis of phenylsulphonylbenzenesulphonate compounds, which are a class of diaryl sulfones, can be achieved through various modern and classical organic chemistry strategies. These methods focus on the formation of the central carbon-sulfur-carbon (C-SO₂-C) bond of the diaryl sulfone core. Traditional approaches often involve the oxidation of diaryl sulfides or electrophilic aromatic substitution reactions. oup.comorganic-chemistry.org More contemporary methods utilize transition-metal catalysis and novel reagents to improve yields, substrate scope, and reaction conditions.

Key synthetic routes include:

Oxidation of Diaryl Sulfides: This is a foundational method where a diaryl sulfide (B99878), often synthesized via an Ullmann condensation, is oxidized to the corresponding sulfone. organic-chemistry.orgresearchgate.net The Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with a thiophenol. wikipedia.orgnih.gov

Friedel-Crafts-Type Aromatic Sulfonylation: This electrophilic substitution reaction involves reacting an arene with an arenesulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst to form the diaryl sulfone. organic-chemistry.orgthieme-connect.com A variation involves using arenesulfonamides with an activating agent like triflic anhydride. thieme-connect.com

Arylation of Arenesulfinates: This method couples arenesulfinate salts with aryl halides or diaryliodonium salts. oup.comacs.org Transition-metal-free approaches using diaryliodonium salts have been developed, which tolerate a wide range of functional groups under mild conditions. acs.orgorganic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper catalysts are widely used to construct the diaryl sulfone framework.

Palladium-catalyzed reactions: A one-step synthesis uses aryl halides and a sulfur dioxide surrogate, such as potassium metabisulfite (B1197395) (K₂S₂O₅), with a palladium catalyst. oup.com Another approach is the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides. organic-chemistry.org

Copper-catalyzed reactions: Heterogeneous copper nanoparticles can catalyze the reaction between arylboronic acids and arylsulfonyl hydrazides at room temperature to produce diaryl sulfones. rsc.org The Ullmann condensation, a classic copper-promoted reaction, can be adapted for C-S bond formation. wikipedia.orgmdpi.comorganic-chemistry.org

Aryne Chemistry: A transition-metal-free method involves the reaction of in-situ generated arynes with thiosulfonates. organic-chemistry.org This protocol offers high yields and broad functional group tolerance. organic-chemistry.org

Reactions with Diaryliodonium Salts: Diaryliodonium salts can react with sulfonyl hydrazines in a base-promoted, metal-free coupling to yield diaryl sulfones. rsc.org They can also be coupled with arenesulfinates. acs.orgorganic-chemistry.org

The table below summarizes several modern synthetic strategies for preparing diaryl sulfones, the core structure of phenylsulphonylbenzenesulphonate compounds.

| Method | Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Sulfonylation | Aryl Halides + K₂S₂O₅ (SO₂ surrogate) | Palladium/P(t-Bu)₃ | One-step synthesis; avoids handling toxic SO₂ gas. | oup.com |

| Aryne Arylsulfonylation | 2-(Trimethylsilyl)aryl Triflates + Thiosulfonates | CsF (Cesium Fluoride) | Transition-metal-free; mild conditions; scalable. | organic-chemistry.org |

| Copper-Catalyzed Coupling | Arylboronic Acids + Arylsulfonyl Hydrazides | Carbon-supported Copper Nanoparticles | Occurs at room temperature; high substrate universality. | rsc.org |

| Metal-Free Coupling | Arylsulfinic Acid Salts + Diaryliodonium Salts | None | High-yielding; mild conditions; tolerates many functional groups. | acs.org |

| Base-Promoted Coupling | Sulfonyl Hydrazines + Diaryliodonium Salts | Base (e.g., K₃PO₄) | Metal-free; high selectivity; scalable to gram quantities. | rsc.org |

Comparative Study of Reactivity Profiles Across Analogues

The reactivity of phenylsulphonylbenzenesulphonate analogues is dominated by the powerful electron-withdrawing nature of the sulfonyl (-SO₂-) group. thieme-connect.comwikipedia.org This functional group significantly influences the electron density of the attached aromatic rings, thereby dictating their behavior in key chemical transformations such as electrophilic and nucleophilic aromatic substitution, as well as reactions involving the sulfone bridge itself.

Electrophilic Aromatic Substitution (EAS): The -SO₂- group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. youtube.com This is because it withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com Any electrophilic attack, such as nitration or halogenation, will preferentially occur at the positions meta to the sulfonyl group, as the ortho and para positions are more strongly deactivated. youtube.com In contrast, analogues bearing electron-donating groups (EDGs) on the rings would show enhanced reactivity towards EAS, with substitution directed to the ortho and para positions relative to the EDG.

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the strong electron-withdrawing character of the sulfonyl group activates the aromatic rings for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.comwikipedia.org For SₙAr to occur, a good leaving group (such as a halide) must be present on the ring, typically positioned ortho or para to the sulfonyl group. wikipedia.orgdalalinstitute.com The sulfonyl group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the reaction. wikipedia.orgdiva-portal.org The reactivity order for leaving groups in SₙAr is often F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Reactivity of the Sulfone Group: The sulfone bridge itself is generally stable but can undergo specific reactions, most notably reduction.

Reduction to Sulfides: The sulfone group can be reduced back to a sulfide (-S-). Various reagents can accomplish this, although the reaction can be challenging. acs.org

Reductive Cleavage (Desulfonylation): The entire sulfonyl group can be removed and replaced with hydrogen in a process called desulfonylation. wikipedia.org This is typically achieved using reducing agents like sodium amalgam or samarium(II) iodide. wikipedia.orgacs.org This reaction is synthetically useful as the sulfone can be employed as a temporary activating or directing group and then removed. thieme-connect.comwikipedia.org

The following table compares the reactivity of a hypothetical phenylsulphonylbenzenesulphonate analogue in different chemical reactions.

| Reaction Type | Effect of Sulfonyl (-SO₂) Group | Preferred Reaction Site | Comparative Reactivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strong deactivation | Meta positions relative to the -SO₂ group | Significantly less reactive than benzene (B151609). |

| Nucleophilic Aromatic Substitution (SₙAr) | Strong activation (with leaving group present) | Carbon bearing the leaving group (ortho/para to -SO₂) | Significantly more reactive than the corresponding aryl halide without the -SO₂ group. |

| Reduction | Can be reduced to sulfide or removed entirely | The sulfur atom of the sulfone bridge | Requires strong reducing agents (e.g., SmI₂, Na/Hg). |

Derivatization for Enhanced or Modified Chemical Functionality

Derivatization of phenylsulphonylbenzenesulphonate compounds allows for the fine-tuning of their chemical and physical properties for specific applications. Modifications can be targeted at the aromatic rings, the sulfonate group, or the sulfone bridge.

Q & A

Q. What are the recommended methods for synthesizing Sodium 3-phenylsulphonylbenzenesulphonate in a laboratory setting?

Synthesis typically involves sulfonation and subsequent neutralization. A common approach is reacting 3-phenylsulphonylbenzenesulphonic acid with sodium hydroxide under controlled pH conditions. For intermediates, sulfonyl chloride derivatives (e.g., 3-chlorosulfonylbenzenesulphonate esters) can be synthesized via reactions with thionyl chloride or sulfuryl chloride, followed by hydrolysis and sodium salt formation . Key steps include maintaining anhydrous conditions during sulfonation and using stoichiometric NaOH for neutralization. Reaction progress can be monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonate group formation .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

Purity assessment requires a combination of techniques:

- Titration : Acid-base titration with standardized NaOH or HCl to quantify residual acid/base impurities .

- UV-Vis Spectroscopy : Detect aromatic or sulfonate group absorption at 260–280 nm, ensuring no overlapping peaks from byproducts .

- HPLC : Reverse-phase chromatography with a C18 column and UV detection (e.g., 254 nm) to separate and quantify impurities. Aqueous mobile phases with acetonitrile gradients are recommended .

- Elemental Analysis : Confirm sodium and sulfur content via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. What safety precautions are essential when handling this compound in experimental procedures?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates during weighing or reactions .

- Waste Disposal : Collect chemical waste in labeled containers and avoid mixing with incompatible substances (e.g., strong acids). Consult institutional guidelines for hazardous waste protocols .

- Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does this compound interact with transition metal ions, and what methodologies are used to study these interactions?

The sulfonate groups can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) via electrostatic interactions or chelation. Methodologies include:

- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts during incremental metal ion addition to determine binding constants .

- Electrochemical Analysis : Cyclic voltammetry to study redox behavior of metal complexes in aqueous solutions .

- X-ray Crystallography : Resolve crystal structures of metal-sulfonate complexes to identify coordination geometries . Contradictions in stability constants may arise from pH-dependent ligand protonation, requiring buffer-controlled experiments .

Q. What strategies can be employed to resolve discrepancies in spectroscopic data when characterizing this compound?

Discrepancies (e.g., NMR peak splitting or IR band shifts) may stem from:

- Hydration States : Variable water content can alter spectral profiles. Dry samples rigorously and use deuterated solvents for NMR .

- Tautomerism or Conformational Isomerism : Employ variable-temperature NMR or density functional theory (DFT) simulations to model dynamic equilibria .

- Impurity Interference : Cross-validate with mass spectrometry (MS) to detect trace byproducts .

Q. What experimental approaches are recommended to investigate the thermal and hydrolytic stability of this compound under varying pH and temperature conditions?

- Thermogravimetric Analysis (TGA) : Measure mass loss at 25–300°C to assess decomposition thresholds .

- Hydrolytic Stability : Incubate solutions at pH 2–12 (using HCl/NaOH buffers) and 25–80°C. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots) .

- Fourier-Transform Infrared (FTIR) Spectroscopy : Track sulfonate group integrity (e.g., S=O stretching at 1180–1250 cm⁻¹) after stress testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.